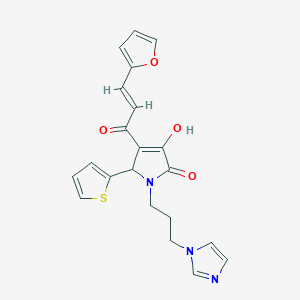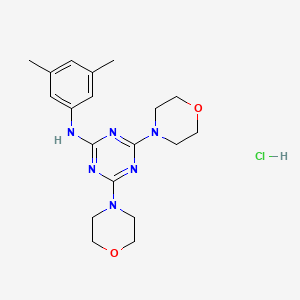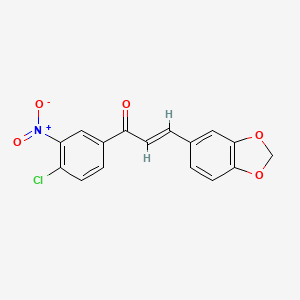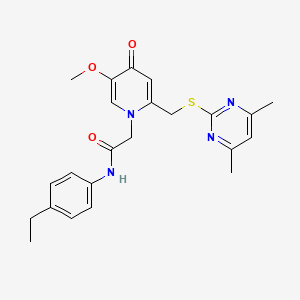![molecular formula C16H12ClN3OS B2904469 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 382159-92-4](/img/structure/B2904469.png)
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzanilides can generally be synthesized through the reaction of an aniline with a benzoyl chloride .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups including a benzamide, a thiadiazole ring, and a chloro-substituent .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For example, the chloro-substituent might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of a benzamide group could influence its solubility and reactivity .Scientific Research Applications
Convenient Preparations of Thiadiazoles
- Thiadiazoles, like 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, can be prepared using thioamides with electrophilic reagents in organic solvents. This method is noted for its high yield and room temperature conditions (Takikawa et al., 1985).
Solvent Polarizability and Tautomerism
- The solvent's polarizability affects the keto/enol equilibrium of thiadiazole derivatives. Spectroscopic methods revealed that solvent type influences whether keto or enol forms of these compounds predominate (Matwijczuk et al., 2017).
Nematocidal Activity
- Certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibit significant nematocidal activities. These compounds can effectively inhibit the respiration and induce fluid leakage in nematodes (Liu et al., 2022).
Anticancer Evaluation
- Novel Schiff’s bases containing a thiadiazole scaffold show promising anticancer activity against various human cancer cell lines. These compounds have been evaluated for their potential as anticancer agents through molecular docking and ADMET studies (Tiwari et al., 2017).
Synthesis of Indolium-2-thiolates
- Thiadiazoles undergo ring-opening to produce thioketene intermediates, leading to the formation of indolium-2-thiolates, demonstrating the versatile reactivity of thiadiazole compounds (Androsov, 2008).
Type III Secretion Inhibitors
- Thiadiazole derivatives show potential as type III secretion inhibitors in Yersinia, suggesting their use in preventing or treating bacterial infections (Kauppi et al., 2007).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells, the presence of other drugs, and individual variations in metabolism and drug sensitivity.
Properties
IUPAC Name |
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKBLTUCABUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)




![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)
![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)
![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)
